N-Benzyl-2-ethoxy-2-phenylacetamidine

Physicochemical profiling Drug-likeness Permeability prediction

N-Benzyl-2-ethoxy-2-phenylacetamidine (CAS 64058-96-4) is a synthetic acetamidine derivative with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol. This compound belongs to the phenylacetamidine class, characterized by an acetamidine core (–C(=NH)–NH–) substituted with an α-ethoxy group (–OCH2CH3), an α-phenyl ring, and an N-benzyl moiety (–CH2–C6H5).

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 64058-96-4
Cat. No. B13949159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-ethoxy-2-phenylacetamidine
CAS64058-96-4
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESCCOC(C1=CC=CC=C1)C(=NCC2=CC=CC=C2)N
InChIInChI=1S/C17H20N2O/c1-2-20-16(15-11-7-4-8-12-15)17(18)19-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H2,18,19)
InChIKeyIIZDQCIGKZFYIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-2-ethoxy-2-phenylacetamidine (CAS 64058-96-4): Core Chemical Profile for Scientific Procurement


N-Benzyl-2-ethoxy-2-phenylacetamidine (CAS 64058-96-4) is a synthetic acetamidine derivative with the molecular formula C17H20N2O and a molecular weight of 268.35 g/mol [1]. This compound belongs to the phenylacetamidine class, characterized by an acetamidine core (–C(=NH)–NH–) substituted with an α-ethoxy group (–OCH2CH3), an α-phenyl ring, and an N-benzyl moiety (–CH2–C6H5) . The acetamidine scaffold is biochemically significant, serving as a bioisostere of the guanidine group found in the substrate L-arginine, and represents a privileged structure in the design of nitric oxide synthase (NOS) inhibitors [2]. The specific substitution pattern of this compound—combining an α-alkoxy group with an N-benzyl group on the amidine core—differentiates it from both simple acetamidines and the better-characterized aminobenzyl acetamidine series exemplified by 1400W (W1400) [2][3].

Why In-Class Acetamidine Substitution Fails for N-Benzyl-2-ethoxy-2-phenylacetamidine


Despite sharing a common acetamidine pharmacophore, in-class acetamidine derivatives exhibit dramatically divergent biological profiles due to differences in N-substitution and α-carbon modification. Literature on structurally validated acetamidine NOS inhibitors demonstrates that N-substitution with heterocycles completely abolishes inhibitory activity, while retention of the phenyl core is essential for potency [1]. Furthermore, the length and steric character of the benzylic bridge critically modulate not only enzymatic potency (IC50 values ranging from ~0.2 µM to inactive) but also isoform selectivity between neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS) [2]. The α-ethoxy substitution present in the target compound is structurally analogous to the sterically hindering substituents shown to shift NOS isoform selectivity profiles in the W1400 series, where isopropyl and phenyl benzylic substituents altered eNOS selectivity by factors of 500–1166 [2]. Therefore, simply substituting this compound with N-benzylacetamidine (which lacks the α-ethoxy and α-phenyl groups) or 2-ethoxy-2-phenylacetamidine (which lacks the N-benzyl group) would yield chemically distinct entities with predictably divergent pharmacological profiles based on established structure–activity relationships (SAR) [1][2].

Quantitative Differentiation Evidence for N-Benzyl-2-ethoxy-2-phenylacetamidine vs. Closest Analogs


Molecular Weight Differentiation: N-Benzyl-2-ethoxy-2-phenylacetamidine vs. 2-Ethoxy-2-phenylacetamidine (Unsubstituted Core)

N-Benzyl-2-ethoxy-2-phenylacetamidine (MW = 268.35 g/mol) carries a molecular weight penalty of +90.12 g/mol relative to the unsubstituted core 2-ethoxy-2-phenylacetamidine (MW = 178.23 g/mol), attributable to the N-benzyl substituent [1][2]. This increase places the target compound above the typical oral drug-like threshold of MW ≤ 500 (Rule of Five), though still within the acceptable range, while the unsubstituted core falls within conventional small-molecule fragment space. In the context of acetamidine-based NOS inhibitor SAR, the N-benzyl group is essential for driving iNOS selectivity; the most active and selective compound in the Maccallini et al. (2009) series was N-benzylacetamidine (compound 2), not the unsubstituted acetamidine [3].

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity (XLogP3) and CNS Permeability Potential vs. W1400

The computed partition coefficient (XLogP3) of N-Benzyl-2-ethoxy-2-phenylacetamidine is 2.9, reflecting a moderately lipophilic character [1]. This is +0.8 log units higher than the clinical candidate N-(3-(aminomethyl)benzyl)acetamidine (W1400, 1400W), which has a computed XLogP3 of approximately 2.1 [2]. The heightened lipophilicity arises from the dual α-phenyl and α-ethoxy substituents replacing the polar 3-aminomethyl group on W1400's benzyl ring. In the NOS inhibitor literature, the iNOS binding pocket features a significant lipophilic region, and increased ligand hydrophobicity is associated with enhanced binding affinity for iNOS over eNOS [3]. This lipophilicity shift suggests the target compound may exhibit altered CNS penetration and isoform selectivity relative to W1400.

Lipophilicity Blood–brain barrier penetration CNS drug discovery

Hydrogen Bond Donor Count Reduction vs. Unsubstituted Core: Pharmacokinetic Implications

N-Benzyl-2-ethoxy-2-phenylacetamidine possesses 1 hydrogen bond donor (HBD), compared to 2 HBDs for the unsubstituted core 2-ethoxy-2-phenylacetamidine [1][2]. This reduction arises from the N-benzyl substitution replacing one of the terminal amidine –NH2 protons. The difference of 1 HBD is pharmacokinetically meaningful: Veber's rules identify HBD count ≤ 5 as a key bioavailability parameter, but the reduction from 2 to 1 HBD specifically lowers the compound's desolvation penalty for membrane permeation [3]. In the context of the acetamidine NOS inhibitor class, N-substitution patterns that reduce HBD count have been correlated with improved cell permeability while maintaining target engagement [4].

Hydrogen bonding Membrane permeability Oral bioavailability

Topological Polar Surface Area (TPSA) and Rotatable Bond Count: Conformational Flexibility vs. Rigid Analogs

With a TPSA of 47.6 Ų and 6 rotatable bonds, N-Benzyl-2-ethoxy-2-phenylacetamidine occupies an intermediate physicochemical space compared to the N-cyclohexyl analog (TPSA ~45.1 Ų, 5 rotatable bonds) and the N,N'-dipropyl analog (TPSA ~45.1 Ų, 9 rotatable bonds) [1][2][3]. The TPSA below 60 Ų is favorable for blood–brain barrier penetration (threshold < 70–90 Ų for CNS drugs) [4]. The 6 rotatable bonds confer moderate conformational freedom, which represents a design balance between the more rigid N-cyclohexyl analog (5 rotatable bonds, potentially lower entropic penalty upon binding) and the highly flexible N,N'-dipropyl analog (9 rotatable bonds, potentially higher entropic penalty) [2][3]. In NOS docking studies, the optimal positioning of hydrophobic substituents within the substrate access channel is sensitive to conformational degrees of freedom [5].

Molecular flexibility Entropic binding penalty Drug-likeness optimization

Class-Level iNOS Inhibitory Activity: N-Benzylacetamidine Scaffold Benchmark

While direct iNOS inhibition data for N-Benzyl-2-ethoxy-2-phenylacetamidine are not available in the primary literature, the closest validated analog N-benzylacetamidine (compound 2 in Maccallini et al., 2009) was identified as the most active and selective compound among six N-substituted acetamidines screened against iNOS and eNOS, with selectivity preserved for iNOS over eNOS [1]. A structurally related reference standard, N-benzylacetamidine hydrobromide (CAS 186545-76-6), exhibits an iNOS IC50 of 0.20 µM with over 1,000-fold selectivity over eNOS (eNOS IC50 = 350 µM) [2]. SAR studies in the phenylacetamidine series further demonstrate that the length of the alkyl chain connecting the aromatic ring to the acetamidine moiety directly regulates inhibitory potency [3]. The combined α-ethoxy and N-benzyl decoration present in the target compound represents a structural elaboration of the validated N-benzylacetamidine core, and by class-level inference, retains the iNOS binding competency conferred by the N-benzyl acetamidine pharmacophore while adding α-substituent steric features known to modulate NOS isoform selectivity [4].

iNOS inhibition Nitric oxide synthase Anti-inflammatory screening

Boiling Point and Thermal Stability: Practical Handling Differentiation from Lower-Molecular-Weight Acetamidines

The predicted boiling point of N-Benzyl-2-ethoxy-2-phenylacetamidine is 404.4 °C at 760 mmHg (calculated), compared to 270.7 °C for 2-ethoxy-2-phenylacetamidine, a difference of +133.7 °C . This elevation is consistent with the increased molecular weight (+90.12 g/mol) and enhanced van der Waals interactions conferred by the N-benzyl group. The flash point is correspondingly elevated to 198.4 °C vs. 117.5 °C for the unsubstituted core . For laboratory handling and storage, the higher boiling and flash points of the target compound reduce volatility-related losses during solvent evaporation steps and confer greater thermal tolerance during synthetic transformations. The density of 1.04 g/cm³ (calculated) is slightly lower than the 1.08 g/cm³ of the unsubstituted core, reflecting the steric effect of the benzyl group on crystal packing .

Thermal stability Compound handling Storage conditions

Optimal Research and Industrial Application Scenarios for N-Benzyl-2-ethoxy-2-phenylacetamidine (CAS 64058-96-4)


iNOS-Targeted Medicinal Chemistry Lead Optimization Programs

N-Benzyl-2-ethoxy-2-phenylacetamidine serves as a structurally differentiated starting scaffold for iNOS inhibitor lead optimization. The N-benzylacetamidine core has been validated as the most active and selective substructure among N-substituted acetamidines for iNOS inhibition (Maccallini et al., 2009) [1]. The additional α-ethoxy substitution provides a synthetic handle for exploring steric effects within the NOS substrate access channel, a region where isopropyl and phenyl substituents have been shown to modulate selectivity between nNOS and eNOS (selectivity ratios of 500–1166 for eNOS over nNOS) [2]. The compound's moderate lipophilicity (XLogP3 = 2.9) and low TPSA (47.6 Ų) further support its exploration as a CNS-penetrant iNOS modulator [3][4].

Acetamidine Structure–Activity Relationship (SAR) Probe for NOS Isoform Selectivity Studies

The compound occupies a unique chemical space at the intersection of the phenylacetamidine and N-benzylacetamidine series. Its α-ethoxy-α-phenyl substitution pattern represents a steric and electronic configuration not represented in the extensively characterized W1400 or N-benzylacetamidine series [1][2]. This chemical novelty makes it an ideal SAR probe to interrogate: (i) the steric tolerance of the iNOS/nNOS/eNOS active sites toward α-branching, (ii) the role of the α-ethoxy oxygen as a hydrogen bond acceptor in the catalytic domain, and (iii) the impact of N-benzyl vs. alternative N-substituents (cyclohexyl, dipropyl) on isoform selectivity. Published SAR data for analogs with sterically hindering benzylic substituents provide a quantitative benchmark for interpreting results obtained with this compound [2].

Anti-Inflammatory Drug Discovery: iNOS-Mediated Nitric Oxide Regulation in Microglial and Macrophage Models

Acetamidine-based iNOS inhibitors including CM544 and FAB1020 have demonstrated anti-inflammatory efficacy in LPS-stimulated BV2 microglial cells and primary DPSC models, reducing NO production and IL-6 secretion [1][2]. N-Benzyl-2-ethoxy-2-phenylacetamidine, by virtue of its N-benzylacetamidine pharmacophore shared with these validated chemical probes, is a candidate for screening in analogous cellular inflammation models. The compound's reduced hydrogen bond donor count (HBD = 1 vs. 2 for the unsubstituted core) predicts improved cell membrane permeability compared to simpler acetamidines, making it suitable for cell-based iNOS inhibition assays in RAW 264.7 macrophages or BV2 microglia [3][4].

Chemical Biology Tool Compound for Investigating the Role of iNOS in Glioma and Cancer Biology

The selective acetamidine-based iNOS inhibitor CM544 has been shown to reduce glioma cell proliferation by enhancing PARP-1 cleavage in vitro [1]. The target compound, bearing the iNOS-competent N-benzylacetamidine scaffold with additional α-substituents, represents a structurally novel chemotype for chemical biology studies of iNOS in cancer. Its physicochemical profile (XLogP3 = 2.9; TPSA = 47.6 Ų) is compatible with cellular uptake and potential brain penetration, addressing a key requirement for glioma-targeted chemical probes [2][3]. Procurement of this compound enables comparative profiling against established acetamidine iNOS inhibitors (CM544, 1400W) in cancer cell line panels.

Quote Request

Request a Quote for N-Benzyl-2-ethoxy-2-phenylacetamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.